

# Przewalski's Horse Sample Preparation: Technical Support Center

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## Compound of Interest

Compound Name: *Przewalskin*

Cat. No.: *B15594055*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifact formation during Przewalski's horse sample preparation.

## Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation of various sample types.

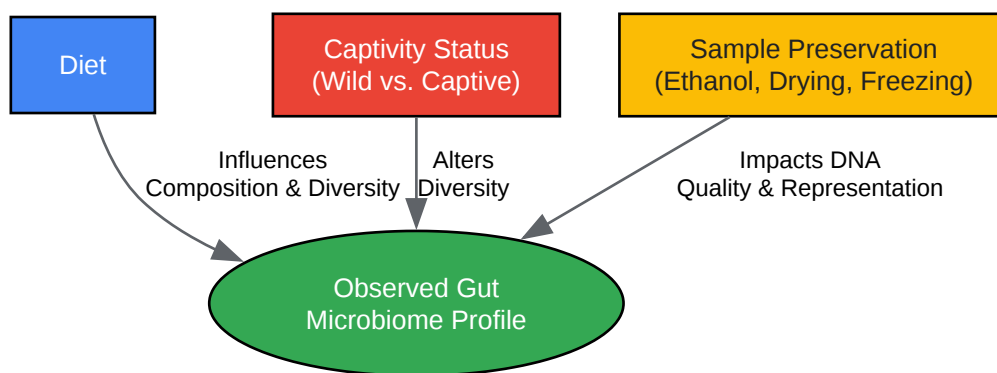
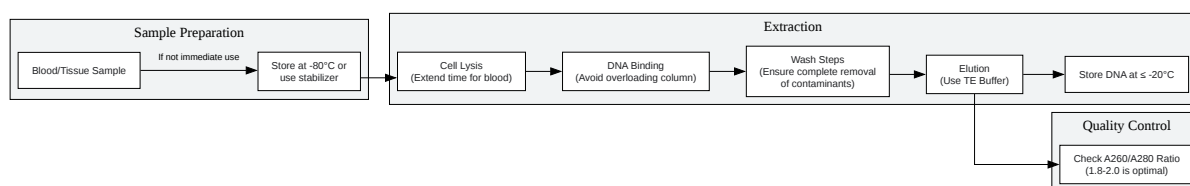
### Genomic DNA Extraction

Issue: Low DNA Yield or Purity

Potential Cause	Troubleshooting Step	Supporting Evidence/Citation
Hemoglobin Contamination	For dark red blood samples, extend the lysis incubation time by 3–5 minutes to ensure complete cell lysis and reduce hemoglobin precipitates that can clog spin columns.	[1]
Improper Sample Storage	For long-term storage, flash-freeze tissue samples in liquid nitrogen and store at -80°C. Alternatively, use DNA stabilization reagents for storage at 4°C or -20°C to prevent degradation.	[1]
Incomplete Cell Lysis	Ensure tissue is thoroughly homogenized. For cell pellets, thaw slowly on ice and resuspend gently but completely in cold PBS.	[1]
Nuclease Activity	Store purified DNA at -20°C or below in a TE buffer rather than water to inhibit nuclease activity that can degrade the DNA over time.	[2]
RNA Contamination	If A260/A280 ratio is > 1.9, treat samples with RNase to remove residual RNA, unless downstream applications are unaffected by its presence.	[2]
Protein Contamination	If A260/A280 ratio is < 1.7, consider protease treatment before purification and avoid overloading silica-based	[2]

columns to prevent carryover  
of proteins.

## Workflow for High-Quality gDNA Extraction



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## References

- 1. [neb.com](http://neb.com) [neb.com]

- 2. willowfort.co.uk [willowfort.co.uk]
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